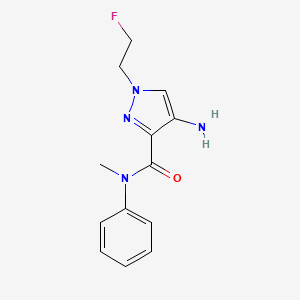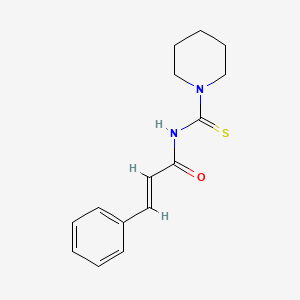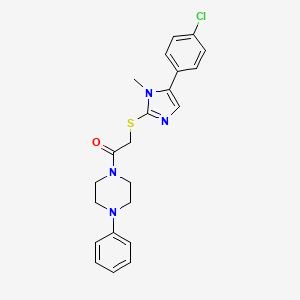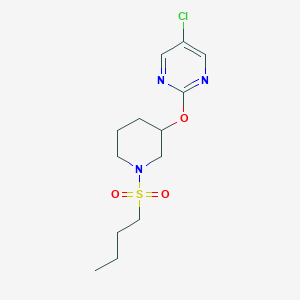
2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
In general, the synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the specific compound. For example, (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate has a molecular formula of CHNOS, an average mass of 279.353 Da, and a monoisotopic mass of 279.114044 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate has a molecular formula of CHNOS, an average mass of 279.353 Da, and a monoisotopic mass of 279.114044 Da .Scientific Research Applications
Synthesis and Mechanisms in Organic Chemistry:
- In a study by Lee and Kim (1993), reactions of related compounds with alkylamines like piperidine were explored, leading to the formation of novel compounds with potential in synthetic organic chemistry (Lee & Kim, 1993).
Applications in Medicinal Chemistry:
- Griffin et al. (2006) demonstrated that beta-Piperidinoethylsulfides, which bear structural resemblance to the compound , are useful in creating inhibitors for cyclin-dependent kinase CDK2, a protein associated with cancer (Griffin et al., 2006).
- Ammar et al. (2004) synthesized novel pyrimidine derivatives containing a sulfonyl moiety for antimicrobial applications, starting from a material structurally similar to the compound of interest (Ammar et al., 2004).
Synthesis of Biologically Active Compounds:
- Khalid et al. (2013) synthesized a series of derivatives related to the compound, showing significant activity against enzymes like butyrylcholinesterase, which has implications in treating diseases like Alzheimer's (Khalid et al., 2013).
Pharmaceutical Chemistry:
- Zhukovskaya et al. (2017) found that compounds synthesized from similar substances showed potential as antiarrhythmic and antiaggregation agents, which could be relevant for cardiovascular diseases (Zhukovskaya et al., 2017).
Development of Antimicrobial Agents:
- Matloobi and Kappe (2007) developed an efficient method for synthesizing 2-amino-4-arylpyrimidine derivatives, a class to which the compound belongs, demonstrating its potential in developing new antimicrobial agents (Matloobi & Kappe, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)oxy-5-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-2-3-7-21(18,19)17-6-4-5-12(10-17)20-13-15-8-11(14)9-16-13/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRUSFWGKDEKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)
![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)
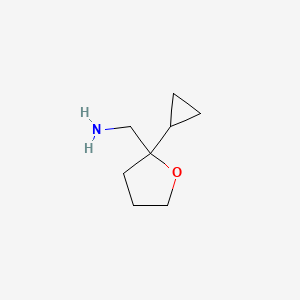
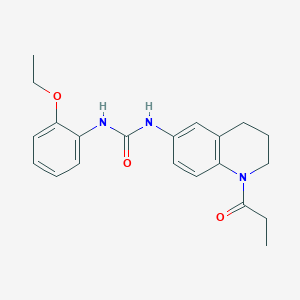
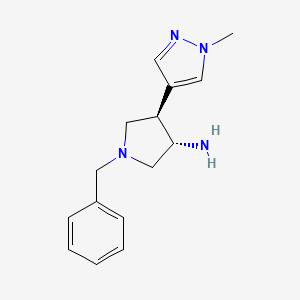
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)
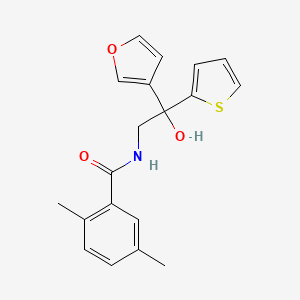
![METHYL 2-({2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE](/img/structure/B2732867.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)
